Methyl 1,4-dioxa-9-azaspiro[5.5]undecane-2-carboxylate hydrochloride
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Overview
Description
Methyl 1,4-dioxa-9-azaspiro[55]undecane-2-carboxylate hydrochloride is a spirocyclic compound characterized by a unique structure that includes both oxygen and nitrogen atoms within its ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1,4-dioxa-9-azaspiro[5.5]undecane-2-carboxylate hydrochloride typically involves the formation of the spirocyclic ring system through a series of chemical reactions. One common method involves the Prins cyclization reaction, which allows for the construction of the spirocyclic scaffold in a single step. This reaction often employs reagents such as aldehydes and alkenes in the presence of acid catalysts .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes to increase yield and reduce production costs. Techniques such as continuous flow chemistry and the use of more efficient catalysts can be employed to scale up the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 1,4-dioxa-9-azaspiro[5.5]undecane-2-carboxylate hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols .
Scientific Research Applications
Methyl 1,4-dioxa-9-azaspiro[5.5]undecane-2-carboxylate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe for studying biological processes and interactions.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of Methyl 1,4-dioxa-9-azaspiro[5.5]undecane-2-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, thereby modulating their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to Methyl 1,4-dioxa-9-azaspiro[5.5]undecane-2-carboxylate hydrochloride include:
- 1,3-dioxane derivatives
- 1,3-dithiane derivatives
- 1,3-oxathiane derivatives
Uniqueness
What sets this compound apart from these similar compounds is its specific spirocyclic structure, which imparts unique chemical and biological properties. This makes it particularly valuable in research and industrial applications .
Biological Activity
Methyl 1,4-dioxa-9-azaspiro[5.5]undecane-2-carboxylate hydrochloride is an intriguing compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables to summarize key information.
- Chemical Formula : C11H19ClN\O3
- Molecular Weight : 232.73 g/mol
- IUPAC Name : Methyl 1-oxa-9-azaspiro[5.5]undecane-2-carboxylate hydrochloride
- Appearance : White powder
- Storage Conditions : Room temperature
Research indicates that compounds similar to methyl 1,4-dioxa-9-azaspiro[5.5]undecane derivatives exhibit significant pharmacological activities, particularly as soluble epoxide hydrolase (sEH) inhibitors. These compounds have been shown to modulate pathways involved in inflammation and pain management.
Inhibitory Activity
A study highlighted the effectiveness of 1-oxa-4,9-diazaspiro[5.5]undecane-based trisubstituted ureas as sEH inhibitors, which are crucial in treating chronic kidney diseases. The compound demonstrated a notable reduction in serum creatinine levels when administered in a rat model, indicating its potential as an oral therapeutic agent for renal conditions .
Dual Pharmacological Activity
Another significant aspect of this compound is its dual activity against both sigma (+σ) receptors and µ-opioid receptors (MOR). This multimodal action suggests potential applications in pain management therapies, as evidenced by patent literature detailing these pharmacological properties .
Table 1: Summary of Biological Activities
Case Study: Chronic Kidney Disease Model
In a controlled study involving rats with anti-glomerular basement membrane glomerulonephritis, the administration of a compound related to methyl 1,4-dioxa-9-azaspiro[5.5]undecane hydrochloride resulted in significant decreases in serum creatinine levels. This suggests that the compound not only possesses biological activity but also demonstrates therapeutic potential in renal pathologies .
Properties
Molecular Formula |
C10H18ClNO4 |
---|---|
Molecular Weight |
251.71 g/mol |
IUPAC Name |
methyl 1,4-dioxa-9-azaspiro[5.5]undecane-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C10H17NO4.ClH/c1-13-9(12)8-6-14-7-10(15-8)2-4-11-5-3-10;/h8,11H,2-7H2,1H3;1H |
InChI Key |
OPKNIAWXOJGYHP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1COCC2(O1)CCNCC2.Cl |
Origin of Product |
United States |
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